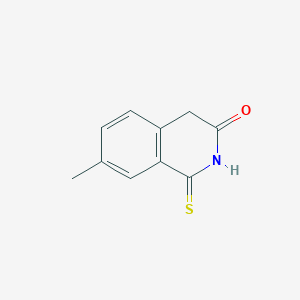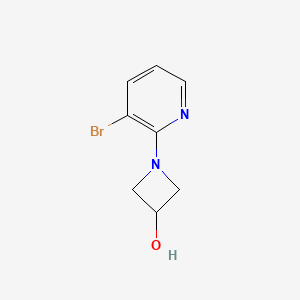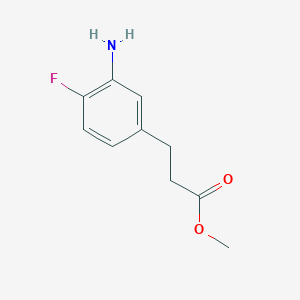![molecular formula C12H16N2O4 B13986285 3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)
3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amino groups. The Boc group is known for its stability and ease of removal under acidic conditions, making it a valuable tool in multistep synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves the reaction of 3-cyclopropyl-1H-pyrazole-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under ambient temperature conditions, and the Boc group is introduced to protect the amino group.
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often utilizes flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of the Boc group into various organic compounds, streamlining the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the removal of the Boc group, yielding the free amine.
Applications De Recherche Scientifique
1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves the protection of amino groups through the formation of a carbamate. The Boc group is introduced via nucleophilic addition-elimination reactions, forming a stable intermediate that can be easily removed under acidic conditions . The stability of the Boc group is attributed to the resonance stabilization of the resulting carbocation, which facilitates its cleavage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
- 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
- 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Uniqueness
1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and ease of removal. This makes it particularly valuable in multistep synthesis processes where the protection and deprotection of amino groups are required .
Propriétés
Formule moléculaire |
C12H16N2O4 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-6-8(10(15)16)9(13-14)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,15,16) |
Clé InChI |
GVUAUSRQIYSYNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C(=N1)C2CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13986208.png)

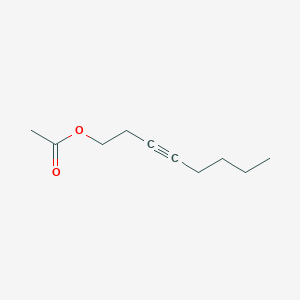
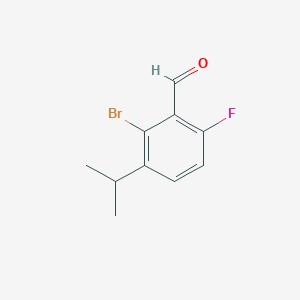
![3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(tributylstannyl)pyridine](/img/structure/B13986220.png)

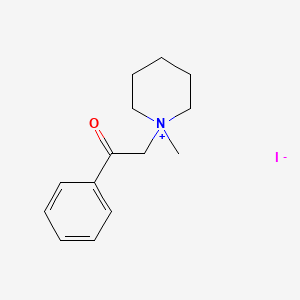
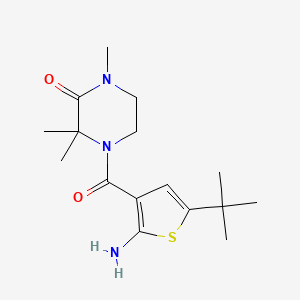
![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide](/img/structure/B13986240.png)
